7'-nitro-1-propyl-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione
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Overview
Description
- This compound is a complex heterocyclic structure with fused rings, containing a quinoline core.
- Its systematic name indicates the presence of a nitro group at the 7’ position, a propyl substituent, and a spiro-fused pyrimidine-pyrroloquinoline ring system.
- The compound’s unique arrangement of atoms contributes to its intriguing properties.
Preparation Methods
Synthetic Routes: While specific synthetic methods for this exact compound may not be widely documented, we can explore analogous reactions.
Reaction Conditions: A typical approach might involve cyclization reactions, spiroannulation, and nitration.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Nitric acid (HNO₃) is commonly used for nitration. Other reagents depend on the specific reaction.
Major Products: These could include derivatives with altered substituents or rearranged ring systems.
Scientific Research Applications
Chemistry: Investigate its role as a building block for novel heterocyclic compounds.
Biology: Explore its potential as a bioactive molecule affecting cellular processes.
Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the spiro-fused ring system.
Similar Compounds: Explore related structures like quinolines, pyrimidines, or quinolone derivatives.
Properties
Molecular Formula |
C18H20N4O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7'-nitro-1-propylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C18H20N4O5/c1-2-7-21-16(24)18(15(23)19-17(21)25)10-11-9-12(22(26)27)5-6-13(11)20-8-3-4-14(18)20/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,19,23,25) |
InChI Key |
DQGQVAGIUNPNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCC4)C(=O)NC1=O |
Origin of Product |
United States |
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